5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde
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Overview
Description
5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde is an organic compound with the molecular formula C11H6BrNO4 It is a furan derivative, characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, which is further connected to a furan ring with an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by nitration and subsequent formylation to introduce the aldehyde group. For instance, the radical bromination of a methyl group using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions can yield a brominated intermediate. This intermediate can then be nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group. Finally, the formylation step can be achieved using Vilsmeier-Haack reaction conditions, involving the use of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems to control reaction parameters precisely. The choice of solvents and reagents may also be tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in acetic acid.
Reduction: SnCl2 in HCl or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: 5-(2-Bromo-4-nitrophenyl)furan-2-carboxylic acid.
Reduction: 5-(2-Bromo-4-aminophenyl)furan-2-carbaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Medicine: Explored for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.
Industry: Utilized in the production of advanced materials, including polymers and dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular components through its reactive functional groups. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with nucleic acids or proteins, leading to antibacterial or antifungal effects. The aldehyde group can form covalent bonds with amino groups in proteins, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Bromophenyl)furan-2-carbaldehyde
- 5-(4-Nitrophenyl)furan-2-carbaldehyde
- Methyl 4-(5-formylfuran-2-yl)benzoate
Uniqueness
5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde is unique due to the presence of both bromine and nitro groups on the phenyl ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups is less common in similar compounds, making it a valuable intermediate in organic synthesis and a promising candidate for various applications .
Properties
IUPAC Name |
5-(2-bromo-4-nitrophenyl)furan-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrNO4/c12-10-5-7(13(15)16)1-3-9(10)11-4-2-8(6-14)17-11/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGZASQDCAESCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)C2=CC=C(O2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354430 |
Source
|
Record name | 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
327049-95-6 |
Source
|
Record name | 5-(2-Bromo-4-nitrophenyl)-2-furancarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=327049-95-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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